REACTION_CXSMILES
|
C([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:16])=[CH:10][C:11](=[O:15])[O:12]2)=[CH:7][CH:6]=1)C=C.C(N(CC)[C:20]1[CH:25]=CC=C[CH:21]=1)C>>[CH2:25]([C:14]1[C:5]([OH:4])=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][C:11](=[O:15])[CH:10]=[C:9]2[CH3:16])[CH:20]=[CH2:21]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
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Name
|
|
Quantity
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8 mL
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Type
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reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Control Type
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UNSPECIFIED
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Setpoint
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250 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled, during which some of the product
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Type
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CUSTOM
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Details
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precipitated
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Type
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ADDITION
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Details
|
Hexane (10 mL) was added in order
|
Type
|
CUSTOM
|
Details
|
to precipitate out the remaining product
|
Type
|
FILTRATION
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Details
|
The precipitate was filtered
|
Type
|
WASH
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Details
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washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C(=CC=C2C(=CC(OC12)=O)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |